Home > Products > Screening Compounds P146478 > 3,4-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide
3,4-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide - 877631-87-3

3,4-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide

Catalog Number: EVT-2933392
CAS Number: 877631-87-3
Molecular Formula: C23H23F2N3O2
Molecular Weight: 411.453
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-N-(2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)ethyl)benzamide

Compound Description: This compound is investigated for its potential in preventing and treating neurodegenerative diseases, particularly Alzheimer's disease. It exhibits the ability to suppress Aβ decomposition, a key factor in Alzheimer's disease progression.

Relevance: While not directly analogous to 3,4-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide, both compounds share a common benzamide core structure. This structural similarity suggests potential for shared chemical properties and possible exploration of related benzamide derivatives for diverse therapeutic applications.

6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinolines

Compound Description: This class of compounds demonstrates potent modulation of P-glycoprotein (P-gp)-mediated multidrug resistance (MDR), a significant obstacle in cancer chemotherapy. Notably, compound 2-[(1-{4-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-1H-1,2,3-triazol-4-yl)methoxy]-N-(p-tolyl)benzamide (compound 7h) exhibits high potency with low cytotoxicity, making it a promising candidate for further development as a P-gp MDR modulator.

Relevance: Similar to 3,4-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide, this series features substituted aromatic rings and an ethyl linker attached to a central core. This structural analogy, despite differences in the core structure, highlights the influence of these specific functional groups on biological activity and their potential relevance in designing new compounds targeting P-gp MDR.

5-(1', 4'-dideoxy-1', 4'-imino-d-erythrosyl)-2-methyl-3-furoic acid derivatives

Compound Description: This series of compounds was synthesized and evaluated for their glycosidase inhibitory activities. The study identified derivative 3a with a S-phenyl thioester group as a selective α-L-fucosidase inhibitor and derivative 4b with a N-benzylcarboxamide group as a good β-galactosidase inhibitor.

Relevance: Although 3,4-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide does not directly resemble this series, both incorporate a furan ring in their structures. This shared feature suggests potential overlap in their chemical properties and emphasizes the role of furan rings in influencing biological activity across different compound classes.

2-Chloro-N-(2-chlorobenzoyl)-N-(2-ethyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide

Compound Description: This compound's crystal structure has been elucidated, revealing a nearly planar quinazolinone ring system and a non-planar imide unit. The study focused on the compound's structural features and their potential implications for its chemical behavior.

Relevance: This compound, like 3,4-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide, features a benzamide moiety. Despite significant structural differences, this shared element allows for comparisons of their spatial arrangements and potential impacts on their respective biological activities.

N-(1-((dialkylamino)methyl)-3-(naphtho[2,1-b]furan-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)benzamide derivatives

Compound Description: This series of novel 1,3,4-oxadiazole derivatives was synthesized and characterized, with subsequent evaluation of their antibacterial and antifungal activities.

Relevance: While structurally distinct from 3,4-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide, these compounds share a benzamide core and are modified with various substituents to modulate their biological activities. This common structural element and the strategy of utilizing different substituents to influence activity provide a valuable point of reference for designing and evaluating novel benzamide derivatives.

4-(3-chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6,7-triazaspiro[3,4]oct-7-en-6-yl)-N-(3-chloro-2-(1-((5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxoazet-idin-1-yl)benzamide

Compound Description: This complex compound was synthesized and characterized as part of a study focusing on the development of novel 1,3,4-oxadiazole derivatives containing pyrazolones and 2-azetidinone ring systems. The research aimed to explore the potential of these compounds for various biological applications.

Relevance: Both this compound and 3,4-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide share a common benzamide core structure. This structural similarity highlights the versatility of the benzamide moiety as a building block for diverse chemical structures with potentially varied biological activities.

4-amino-N-[2-(1-azabicyclo[3.3.0]octan-5-yl)ethyl]-5-chloro-2-methylbenzo[b]furan-7-carboxamide (7b) hemifumarate

Compound Description: This compound showed potent serotonin 5-HT4 agonistic activity in in vitro studies, demonstrating similar potency to the known prokinetic agent cisapride. [, ]

Relevance: Although structurally distinct from 3,4-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide, both compounds feature an amide linkage and aromatic rings, suggesting potential for shared chemical characteristics. Additionally, this compound's potent serotonin 5-HT4 agonistic activity highlights the potential for exploring the pharmacological activity of 3,4-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide on this receptor subtype. [, ]

4-(((4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-6-(((4-methylpiperazin-1-yl)methyl)amino)-1,3,5-triazin-2-yl)amino)methyl)-N-ethyl-N-(m-tolyl)benzamide

Compound Description: Identified through DNA-encoded library technology (ELT), this compound is a potent and highly selective inhibitor of the aggrecan degrading metalloprotease ADAMTS-4, making it a potential therapeutic agent for osteoarthritis. It exhibits high selectivity against ADAMTS-4 with an IC50 of 10 nM while showing over 1000-fold selectivity against other related metalloproteases.

Relevance: This compound, like 3,4-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide, features a benzamide moiety and incorporates a substituted piperazine ring. The presence of these shared structural features, despite significant differences in overall structure, highlights the potential impact of these specific moieties on biological activity across different classes of compounds.

(R)-N-(1-(3,4'-difluorobiphenyl-4-yl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VFV)

Compound Description: VFV is a potent and selective inhibitor of trypanosomal CYP51, the enzyme essential for sterol biosynthesis in trypanosomatids. It is effective in treating both acute and chronic forms of Chagas disease and displays activity against visceral leishmaniasis. VFV is characterized by good oral bioavailability, low off-target activity, and favorable pharmacokinetics.

Relevance: While structurally distinct from 3,4-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide, both compounds share a benzamide core structure. Additionally, VFV's high potency and selectivity for trypanosomal CYP51 highlight the potential for exploring the activity of 3,4-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide and its derivatives against this enzyme as a potential target for antiparasitic therapies.

2-hydroxy-N,N-dimethyl-3-{2-[[(R)-1-(5-methyl-furan-2-yl)-propyl]amino]-3,4-dioxo-cyclobut-1-enylamino}-benzamide (SB656933)

Compound Description: This compound acts as a CXCR2 antagonist, effectively inhibiting neutrophil chemotaxis. It demonstrates concentration-dependent inhibition of chemotaxis induced by alveolar macrophage-derived conditioned media.

Relevance: Both SB656933 and 3,4-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide share a furan ring in their structure. While the furan rings have different substitutions and positions within the overall structure, this shared feature highlights the potential for both compounds to exhibit similar interactions with biological targets based on the chemical properties of the furan moiety.

Properties

CAS Number

877631-87-3

Product Name

3,4-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide

IUPAC Name

3,4-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide

Molecular Formula

C23H23F2N3O2

Molecular Weight

411.453

InChI

InChI=1S/C23H23F2N3O2/c24-19-9-8-17(15-20(19)25)23(29)26-16-21(22-7-4-14-30-22)28-12-10-27(11-13-28)18-5-2-1-3-6-18/h1-9,14-15,21H,10-13,16H2,(H,26,29)

InChI Key

YIQNFJHLPRPYOL-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C3=CC(=C(C=C3)F)F)C4=CC=CO4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.